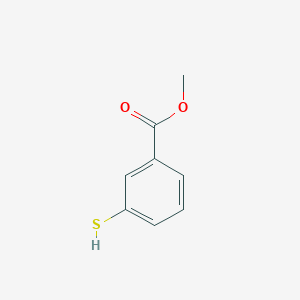

Methyl 3-mercaptobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGOMBXXNIVIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402386 | |

| Record name | METHYL 3-MERCAPTOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72886-42-1 | |

| Record name | METHYL 3-MERCAPTOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-mercaptobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-mercaptobenzoate (CAS No. 72886-42-1), a versatile chemical intermediate. The document details its physicochemical properties, spectroscopic profile, synthesis and reactivity, key applications in organic synthesis, and essential safety information.

Core Properties of this compound

This compound, also known as methyl 3-sulfanylbenzoate, is an aromatic thiol ester compound. Its structure, featuring a reactive thiol group and a methyl ester on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 72886-42-1 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [2] |

| Molecular Weight | 168.21 g/mol | [2] |

| Appearance | Colourless to pale yellow oil | [1] |

| Boiling Point | 65-75 °C at 0.5 mm Hg | [1] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.89 ± 0.10 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [1] |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following table provides expected peak characteristics based on the compound's structure and analysis of analogous molecules.

| Spectroscopy | Expected Peaks and Characteristics |

| ¹H NMR | ~ 3.5 ppm (s, 1H): Thiol proton (-SH). ~ 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃). ~ 7.2-8.0 ppm (m, 4H): Aromatic protons on the benzene ring. |

| ¹³C NMR | ~ 52 ppm: Methyl ester carbon (-OCH₃). ~ 125-138 ppm: Aromatic carbons. The carbon attached to the sulfur (C-S) would be distinct from the others. ~ 166 ppm: Carbonyl carbon of the ester (C=O). |

| IR Spectroscopy | ~ 2550-2600 cm⁻¹: S-H stretch (thiol), typically weak. ~ 1700-1730 cm⁻¹: C=O stretch (ester), strong. ~ 1600, 1475 cm⁻¹: C=C stretches (aromatic ring). ~ 1100-1300 cm⁻¹: C-O stretch (ester). ~ 3000-3100 cm⁻¹: Aromatic C-H stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 168. Key Fragments: Loss of methoxy group (-OCH₃) at m/z = 137. Loss of the entire ester group (-COOCH₃) at m/z = 109. |

Synthesis and Reactivity

This compound is typically synthesized via the acid-catalyzed esterification of its corresponding carboxylic acid, 3-mercaptobenzoic acid.

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes the synthesis of this compound from 3-mercaptobenzoic acid and methanol, using sulfuric acid as a catalyst.

Materials:

-

3-Mercaptobenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

100 mL round-bottomed flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 3-mercaptobenzoic acid (e.g., 5.0 g, 32.4 mmol). Add a stir bar and anhydrous methanol (e.g., 80 mL, ~20 eq).

-

Catalyst Addition: While stirring, cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~0.18 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C). Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

-

Extraction: Transfer the residue to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. Shake the funnel, venting frequently. Separate the layers and collect the organic phase.

-

Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize the acid catalyst; Caution: CO₂ evolution), and finally with 50 mL of brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, this compound, as an oil.

-

Purification (Optional): If necessary, the product can be purified by vacuum distillation.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Thiol Group (-SH): The thiol is susceptible to oxidation, readily forming a disulfide bridge under mild oxidizing conditions. It can also act as a potent nucleophile in S-alkylation, S-acylation, and Michael addition reactions.

-

Ester Group (-COOCH₃): The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides, via nucleophilic acyl substitution.

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The thiol group provides a handle for constructing thioether linkages, which are present in numerous biologically active compounds.

Experimental Protocol: Synthesis of a Thioxanthone Precursor

Thioxanthones are a class of sulfur-containing heterocyclic compounds with a range of biological activities, including potential antitumor properties. This protocol outlines a representative synthesis of a thioxanthone core structure via acid-catalyzed cyclization, a common application for mercaptobenzoic acid derivatives.

Materials:

-

This compound (1.0 eq)

-

Salicylic acid (or a substituted derivative) (1.0 eq)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA) (solvent and catalyst)

-

Ice water

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottomed flask, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the acid in an ice bath.

-

Reagent Addition: Slowly and portion-wise, add a mixture of this compound (e.g., 3.36 g, 20 mmol) and salicylic acid (e.g., 2.76 g, 20 mmol) to the stirred, cold acid. Note: This reaction involves the in-situ hydrolysis of the ester to the carboxylic acid, which then reacts.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) for 2-4 hours. The reaction mixture will typically develop a deep color.

-

Quenching: After cooling, very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude thioxanthone product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure thioxanthone product.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. It is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.

Hazard Summary

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific target organ toxicity | H335 | May cause respiratory irritation |

Data sourced from supplier safety data sheets.

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Mandatory Visualizations

Synthesis and Work-up Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer Esterification and its subsequent purification.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-mercaptobenzoate, a compound of interest in organic synthesis and pharmaceutical research. This document outlines its key physical and chemical characteristics, presents detailed experimental protocols for their determination, and offers a logical workflow for the characterization of such a chemical entity.

Core Physicochemical Data

This compound is an ester derivative of benzoic acid containing a thiol group. Its properties are crucial for its handling, storage, and application in synthetic and developmental workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72886-42-1 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [1][2] |

| Molecular Weight | 168.21 g/mol | [1][2] |

| Appearance | Colourless to Pale Yellow Oil | [1] |

| Boiling Point | 65-75 °C at 0.5 mmHg | [1][3] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1][3] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [1] |

| pKa (Predicted) | 5.89 ± 0.10 | [1] |

| Storage Conditions | Refrigerator, Under Inert Atmosphere | [1][4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a liquid compound like this compound.

The boiling point is a critical physical constant for characterizing a liquid. The Thiele tube method is a common and effective technique that requires a small amount of sample.[5]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

-

Rubber band or thread for attachment

Procedure:

-

Sample Preparation: Fill the small test tube with this compound to a depth of 2-3 cm.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[6]

-

Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil, making sure the heating liquid level is above the sample but below the top of the test tube.[6]

-

Observation: Gently heat the side arm of the Thiele tube.[6] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's vapor pressure has overcome the atmospheric pressure.

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[5] Record this temperature.

-

For accuracy, repeat the determination at least twice and calculate the average.

This gravimetric method provides a precise measurement of a liquid's density.[7]

Apparatus:

-

Pycnometer (density bottle) of a known volume (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).[7]

-

Mass of Pycnometer with Sample: Fill the pycnometer completely with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to escape through the capillary. Carefully wipe the outside of the pycnometer dry.

-

Allow the filled pycnometer to equilibrate to a constant temperature (e.g., 20 °C) in a water bath.

-

Weigh the filled pycnometer (m₂).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water, following the same procedure, and weigh it at the same temperature (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the following formula:

-

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

-

Where ρ_water is the known density of water at the experimental temperature.

-

This protocol establishes the qualitative solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Sample of this compound

-

A selection of solvents (e.g., water, ethanol, diethyl ether, chloroform, DMSO)

Procedure:

-

Initial Setup: Place approximately 20-30 mg (or 1-2 drops) of this compound into a small test tube.[8]

-

Solvent Addition: Add the selected solvent (e.g., chloroform) dropwise, starting with about 0.5 mL.[8]

-

Mixing: Shake or vortex the test tube vigorously for 1-2 minutes to facilitate dissolution.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The sample forms a clear, homogenous solution with no visible particles.

-

Slightly Soluble: A significant portion of the sample dissolves, but some undissolved material remains, or the solution appears cloudy.

-

Insoluble: The sample does not visibly dissolve in the solvent.

-

-

Incremental Addition: If the substance does not dissolve completely, continue adding the solvent in small increments (e.g., 0.5 mL portions) up to a total volume of 3 mL, shaking after each addition.[8]

-

Record Results: Record the solubility classification for each solvent tested. The process should be conducted at a controlled temperature, as temperature significantly influences solubility.[9]

Visualization of Experimental Workflow

The characterization of a chemical substance like this compound follows a logical progression from acquisition to detailed analysis. The following diagram illustrates this standard workflow.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. This compound | 72886-42-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 72886-42-1 [amp.chemicalbook.com]

- 4. 72886-42-1|this compound|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Methyl 3-mercaptobenzoate molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is an organic chemical compound that belongs to the family of thiols and esters. Its chemical structure consists of a benzene ring substituted with a methyl ester group and a mercapto (thiol) group at positions 1 and 3, respectively. While it serves as a potentially useful intermediate in organic synthesis, detailed public-domain information regarding its extensive application in drug development, specific biological activities, or involvement in signaling pathways is limited. This guide provides a summary of the available technical data for this compound, focusing on its molecular structure, physicochemical properties, and safety information.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear overview of its key quantitative data.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| CAS Number | 72886-42-1 | [1] |

| Boiling Point | 65-75 °C at 0.5 mmHg | [2] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.89 ± 0.10 (Predicted) | [2] |

| Appearance | Colorless to Pale Yellow Oil | [2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2] |

| Stability | Sensitive to Oxidation | [2] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general approach can be inferred from methods for preparing mercaptobenzoates. One potential synthetic route is the esterification of 3-mercaptobenzoic acid.

Below is a conceptual workflow for its synthesis.

References

A Comprehensive Guide to the Synthesis of Methyl 3-Mercaptobenzoate from 3-Mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of methyl 3-mercaptobenzoate from 3-mercaptobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols.

Reaction Overview and Mechanism

The synthesis of this compound from 3-mercaptobenzoic acid is achieved through an acid-catalyzed esterification reaction, commonly known as the Fischer esterification. In this reaction, the carboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of one of the reactants, usually the more cost-effective alcohol, is used.

The reaction mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of similar aromatic carboxylic acids.

Materials:

-

3-Mercaptobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-mercaptobenzoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is 10:1 to 20:1.

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid. A common ratio is approximately 1-3 mol% of the carboxylic acid. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice water. This will cause the crude this compound to precipitate out of the solution. If the product is an oil, an extraction is necessary.

-

Extraction (if the product is an oil): Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as this will produce CO₂ gas. Vent the separatory funnel frequently.

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Comment |

| Reactants | ||

| 3-Mercaptobenzoic Acid (Molar Mass) | 154.19 g/mol | |

| Methanol (Molar Mass) | 32.04 g/mol | |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C) | Boiling point of methanol |

| Reaction Time | 1 - 4 hours | Monitor by TLC for completion |

| Catalyst | Concentrated H₂SO₄ | 1-3 mol% |

| Product Information | ||

| This compound (Molar Mass) | 168.21 g/mol | |

| Boiling Point | 65-75 °C at 0.5 mmHg[1] | |

| Density | 1.202 g/cm³[1] | |

| Yield | ||

| Theoretical Yield | Dependent on starting material mass | |

| Expected Percent Yield | ~80-90% | Based on similar esterifications |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

3-Mercaptobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact. Work in a well-ventilated area or a fume hood.

-

Organic Solvents (Diethyl ether, Ethyl acetate): Highly flammable. Ensure there are no ignition sources nearby when in use.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

References

Spectroscopic Profile of Methyl 3-mercaptobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 3-mercaptobenzoate (CAS 72886-42-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research who may be working with or synthesizing this compound.

Introduction

This compound is a chemical compound with the molecular formula C₈H₈O₂S[1]. It is a derivative of benzoic acid containing both a methyl ester and a mercapto (thiol) functional group. The structural characterization of such molecules is fundamental in research and development, particularly in the pharmaceutical industry where precise molecular identification is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating and confirming the structure of organic compounds. This guide outlines the expected spectroscopic characteristics of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, including methyl benzoate, 3-mercaptobenzoic acid, and other substituted benzene derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| SH | 3.5 - 4.5 | Singlet (broad) | - |

| OCH₃ | ~3.9 | Singlet | - |

| Ar-H | 7.2 - 8.0 | Multiplet | - |

Note: The chemical shift of the thiol proton (SH) can be highly variable and is dependent on concentration, solvent, and temperature. The aromatic protons are expected to show complex splitting patterns within the indicated range.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | ~52 |

| Aromatic C | 125 - 135 |

| Aromatic C-S | 130 - 140 |

| Aromatic C-C=O | 130 - 135 |

| C=O | ~166 |

Note: The specific shifts of the aromatic carbons are difficult to predict precisely without experimental data but are expected to fall within the general range for substituted benzene rings.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic, CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1715 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 168 | Molecular Ion |

| [M - OCH₃]⁺ | 137 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 109 | Loss of carbomethoxy radical |

| [C₆H₄S]⁺ | 108 | Loss of carbomethoxy group and a hydrogen |

Note: The molecular weight of this compound is 168.21 g/mol [1].

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

-

If the sample is a solid, use the pressure arm to press the sample firmly against the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.

-

-

Ionization:

-

Select an appropriate ionization technique. For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a common choice, especially when coupled with GC. Electrospray Ionization (ESI) is a softer ionization technique often used with LC.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range.

-

If tandem mass spectrometry (MS/MS) capabilities are available, precursor ions can be selected and fragmented to aid in structural elucidation.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the different structural components of the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for its tentative identification in the absence of readily available experimental spectra. The detailed experimental protocols offer a standardized approach for researchers to obtain their own high-quality data. It is recommended that the predicted data presented herein be used as a reference and that experimental verification is performed to confirm the structure of any synthesized or acquired samples of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-mercaptobenzoate is a chemical compound of interest in various research and development applications, including organic synthesis and drug discovery.[1][2] Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It offers detailed experimental protocols for determining these properties and outlines potential degradation pathways. This document is intended to be a foundational resource for scientists and researchers, enabling them to handle, store, and utilize this compound with a thorough understanding of its chemical behavior.

Physicochemical Properties

This compound is a colorless to pale yellow oil.[3][4] It is characterized by the presence of a methyl ester and a mercaptan (thiol) group attached to a benzene ring. These functional groups dictate its reactivity, solubility, and stability.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72886-42-1 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [2] |

| Molecular Weight | 168.21 g/mol | [2] |

| Boiling Point | 65-75°C at 0.5 mm Hg | [3][4] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 5.89 ± 0.10 | [3][4] |

| Appearance | Colorless to Pale Yellow Oil | [3][4] |

| Storage Conditions | Refrigerator, Under Inert Atmosphere | [3][4] |

Solubility Profile

The solubility of this compound is governed by its molecular structure, which possesses both polar (ester and thiol groups) and non-polar (benzene ring) characteristics. This dual nature results in limited solubility in water and better solubility in organic solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][4] |

| Ethyl Acetate | Slightly Soluble | [3][4] |

| Methanol | Slightly Soluble | [3][4] |

| Water | Insoluble (predicted) | Inferred from structure |

Stability Profile and Potential Degradation Pathways

This compound is noted to be sensitive to oxidation.[3][4] The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. The ester group is prone to hydrolysis, particularly under acidic or basic conditions.

Predicted Degradation Pathways

Two primary degradation pathways are anticipated for this compound:

-

Oxidation of the Thiol Group: The mercapto group (-SH) can be readily oxidized to form a disulfide bridge (-S-S-), linking two molecules of the parent compound. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

-

Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to yield 3-mercaptobenzoic acid and methanol. This reaction is typically catalyzed by acid or base.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, DMSO, Hexane

Procedure:

-

Add 1 mL of the selected solvent to a clean test tube.

-

Add approximately 10 mg of this compound to the test tube.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect the solution for any undissolved material.

-

If the compound dissolves completely, it is considered "soluble."

-

If some of the compound dissolves, it is "partially soluble."

-

If no significant amount of the compound dissolves, it is "insoluble."

-

Record the observations in a table.

References

Safety and handling of Methyl 3-mercaptobenzoate

An In-depth Technical Guide to the Safe Handling of Methyl 3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 72886-42-1). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow oil.[1][2] It is sensitive to oxidation and should be stored under an inert atmosphere in a refrigerator.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72886-42-1 | [1][2][3][4] |

| Molecular Formula | C₈H₈O₂S | [1][3][4] |

| Molecular Weight | 168.21 g/mol | [1][3][4] |

| Appearance | Colorless to Pale Yellow Oil | [1][2] |

| Boiling Point | 65-75°C at 0.5 mm Hg | [1][2] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 5.89 ± 0.10 (Predicted) | [1][2] |

| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol. | [1][2] |

| Stability | Sensitive to Oxidation | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2] |

GHS Pictogram:

-

GHS07: Exclamation mark[1]

Signal Word: Warning[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Ensure safety shower and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications and Best Practices |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Select gloves with a suitable thickness for splash protection and change them immediately upon contamination.[5] |

| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6] |

| Skin and Body | Laboratory coat and apron | A full-length, buttoned laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] |

| Respiratory | Respirator | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge for organic vapors.[7] |

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[9] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize risk.

Spill Response Protocol

-

Small Spills:

-

Ensure you are wearing appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Notify the appropriate safety personnel.

-

Prevent the spill from entering drains or waterways.[10]

-

Spill Response Workflow

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Store away from incompatible materials and sources of ignition.[12]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Liquid Waste: Collect solutions containing this compound in a labeled container for non-halogenated organic liquid waste.[5]

-

Solid Waste: Contaminated disposable items (e.g., gloves, absorbent pads) should be placed in a designated solid waste container.[5]

-

All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[5]

Toxicological and Signaling Pathway Information

Currently, there is limited publicly available data on the detailed toxicological properties and specific signaling pathways associated with this compound. The GHS classifications are based on predicted toxicity and irritation. As with any chemical with incomplete toxicological data, it should be handled with a high degree of caution.

Disclaimer: This guide is intended for informational purposes only and does not replace institutional safety protocols or a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.

References

- 1. This compound | 72886-42-1 [chemicalbook.com]

- 2. This compound | 72886-42-1 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS # 72886-42-1, this compound: more information. [ww.chemblink.com]

- 5. benchchem.com [benchchem.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.ie [fishersci.ie]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reactivity of the Thiol Group in Methyl 3-mercaptobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-mercaptobenzoate is an aromatic thiol derivative of significant interest in organic synthesis and drug discovery. The reactivity of its thiol (-SH) group is central to its utility, serving as a versatile handle for molecular elaboration. This technical guide provides a comprehensive overview of the chemical behavior of the thiol moiety in this compound, focusing on its acidity, nucleophilicity, and susceptibility to oxidation. Detailed experimental protocols for key transformations, quantitative data for related compounds, and visualizations of reaction pathways are presented to facilitate its application in research and development.

Introduction

The thiol group is a crucial functional group in a variety of biologically active molecules and is a key component in the design of therapeutic agents and probes. In this compound, the thiol group is attached to a benzene ring which also bears a methoxycarbonyl group at the meta position. The electronic properties of this substituent significantly influence the chemical characteristics of the thiol group. This guide will delve into the specific aspects of this reactivity, providing a theoretical framework and practical methodologies for its manipulation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 72886-42-1[1][2][3] |

| Molecular Formula | C₈H₈O₂S[1][2][3] |

| Molecular Weight | 168.21 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow oil[1] |

| Boiling Point | 65-75 °C at 0.5 mmHg[1][2] |

| Predicted pKa | ~5.89[1] |

Reactivity of the Thiol Group

The reactivity of the thiol group in this compound is primarily governed by the acidity of the S-H bond, the nucleophilicity of the corresponding thiolate anion, and its susceptibility to oxidation. The methoxycarbonyl group (-COOCH₃) at the meta position is an electron-withdrawing group, which influences these properties through inductive and resonance effects.

Acidity and pKa

Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond and the greater polarizability of sulfur. The acidity of aromatic thiols is further modulated by the substituents on the benzene ring. Electron-withdrawing groups, such as the methoxycarbonyl group in this compound, increase the acidity of the thiol proton by stabilizing the resulting thiolate anion.

The predicted pKa of this compound is approximately 5.89[1]. This is lower than that of thiophenol (pKa ≈ 6.6), indicating a higher acidity due to the electron-withdrawing nature of the ester group.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol is a general method that can be adapted for the determination of the pKa of this compound.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 4 to 8.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent that is miscible with the buffer solutions (e.g., methanol or DMSO).

-

Spectrophotometric Measurements: For each buffer solution, add a small, constant volume of the this compound stock solution. Record the UV-Vis absorption spectrum of each solution.

-

Data Analysis: The thiolate anion and the neutral thiol will have different absorption spectra. By monitoring the absorbance at a wavelength where the difference is maximal, the ratio of the two species at each pH can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation or by plotting the absorbance versus pH and finding the inflection point.

Nucleophilicity and S-Alkylation

Deprotonation of the thiol group with a base generates the thiolate anion, which is a potent nucleophile. This nucleophilicity allows for a variety of synthetic transformations, most notably S-alkylation reactions with electrophiles such as alkyl halides. The electron-withdrawing methoxycarbonyl group in this compound reduces the electron density on the sulfur atom, thereby decreasing the nucleophilicity of the thiolate compared to unsubstituted thiophenolate. However, it remains a strong enough nucleophile for many synthetic applications.

Experimental Protocol: Synthesis of Methyl 3-(benzylthio)benzoate

This protocol describes a typical S-alkylation reaction.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq.).

-

Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1 eq.) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Spectroscopic Data for Methyl 3-(benzylthio)benzoate (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.2 (m, 9H, Ar-H), 5.3 (s, 2H, S-CH₂-Ph), 3.9 (s, 3H, O-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.5 (C=O), 138.0, 136.0, 133.0, 130.0, 129.5, 129.0, 128.5, 128.0 (Ar-C), 67.0 (S-CH₂-Ph), 52.5 (O-CH₃).

Oxidation and Disulfide Bond Formation

Thiols can be readily oxidized to form disulfides. This reaction is a key process in both chemical synthesis and biological systems. The oxidation of this compound yields methyl 3,3'-disulfanediyldibenzoate. This reaction can be achieved using a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by a base.

Experimental Protocol: Synthesis of Methyl 3,3'-disulfanediyldibenzoate

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of dichloromethane and water.

-

Oxidation: Add a solution of iodine (0.5 eq.) in the same solvent dropwise with stirring. The disappearance of the brown color of iodine indicates the completion of the reaction. Alternatively, bubbling air through a basic solution of the thiol can also effect the oxidation.

-

Work-up and Purification: If iodine is used, the reaction mixture can be washed with a solution of sodium thiosulfate to remove any excess iodine. The organic layer is then separated, dried, and concentrated. The resulting disulfide can be purified by recrystallization or column chromatography.

Expected Spectroscopic Data for Methyl 3,3'-disulfanediyldibenzoate (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.1-7.4 (m, 8H, Ar-H), 3.9 (s, 6H, O-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.0 (C=O), 139.0, 132.0, 130.0, 129.0, 128.0, 127.0 (Ar-C), 52.5 (O-CH₃).

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of the thiol group in this compound.

Figure 1: Key reactions of the thiol group in this compound.

Figure 2: Generalized SN2 mechanism for the S-alkylation of the thiolate.

Figure 3: Experimental workflow for the oxidation to a disulfide.

Applications in Drug Discovery and Development

The thiol group of this compound serves as a key functional handle for the synthesis of novel compounds in drug discovery. Its nucleophilic nature allows for its conjugation to various scaffolds and electrophilic partners, enabling the generation of compound libraries for screening. For instance, the thiol can be used to form thioether linkages, which are generally more stable to metabolic degradation than esters or amides. This property is advantageous in the design of more robust drug candidates.

Furthermore, the ability of thiols to form disulfide bonds, which can be cleaved under the reducing conditions found within cells, makes them attractive for the design of prodrugs or drug delivery systems. The thiol group can also act as a ligand for metal ions, making it a valuable component in the development of metalloenzyme inhibitors.

Conclusion

The thiol group in this compound exhibits a rich and versatile reactivity profile. Its acidity, nucleophilicity, and susceptibility to oxidation are predictably influenced by the meta-methoxycarbonyl substituent. This guide has provided a detailed overview of these properties, along with practical experimental protocols and visual representations of the underlying chemical transformations. A thorough understanding of this reactivity is essential for leveraging this compound as a valuable building block in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Methyl 3-mercaptobenzoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-mercaptobenzoate is a bifunctional organic compound featuring both a thiol and a methyl ester group attached to a benzene ring. This unique combination of reactive sites makes it a valuable intermediate and building block in a variety of organic transformations, offering pathways to complex molecular architectures. This guide explores the potential applications of this compound in organic chemistry, providing insights into its reactivity, potential synthetic routes to valuable scaffolds, and hypothetical experimental protocols based on the reactivity of analogous compounds.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic data for this compound is presented below. It is important to note that while some data is experimentally determined, other values are estimated based on data from structurally related compounds due to a scarcity of published literature on this specific molecule.

| Property | Value | Source/Note |

| Molecular Formula | C₈H₈O₂S | - |

| Molecular Weight | 168.21 g/mol | - |

| CAS Number | 72886-42-1 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | General observation for similar compounds |

| Boiling Point | 135-138 °C at 10 mmHg (Estimated) | Estimated based on related benzoate esters |

| Melting Point | Not available | - |

| Density | ~1.2 g/cm³ (Estimated) | Estimated based on related compounds |

| ¹H NMR (CDCl₃) | δ ~3.6 (s, 1H, SH), ~3.9 (s, 3H, OCH₃), ~7.2-7.9 (m, 4H, Ar-H) | Estimated based on spectra of related compounds like methyl 3-methylbenzoate and methyl 3-nitrobenzoate.[3][4] |

| ¹³C NMR (CDCl₃) | δ ~52 (OCH₃), ~128-135 (Ar-C), ~166 (C=O) | Estimated based on spectra of related compounds like methyl 3-hydroxybenzoate.[5] |

| IR (neat) | ν ~2550 cm⁻¹ (S-H), ~1720 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O) | Estimated based on characteristic functional group frequencies and data for methyl 2-mercaptobenzoate.[6] |

| Mass Spectrum (EI) | m/z 168 (M⁺), 137 (M⁺ - OCH₃), 109 (M⁺ - COOCH₃) | Predicted fragmentation pattern. |

Potential Applications in Organic Synthesis

The dual functionality of this compound opens up a range of possibilities for its use in the synthesis of diverse molecular scaffolds, particularly heterocyclic systems and molecules with potential biological activity.

Synthesis of Thioxanthones

Thioxanthones are a class of sulfur-containing heterocyclic compounds with a dibenzo-γ-thiopyrone core. Many thioxanthone derivatives exhibit interesting biological activities and are used as photosensitizers.[7] The thiol group of this compound can participate in cyclization reactions to form the thiopyranone ring of the thioxanthone scaffold. A plausible synthetic approach involves the reaction of a substituted aryl compound with a mercaptobenzoic acid derivative in the presence of a strong acid like sulfuric acid.[8]

Proposed Reaction Scheme:

Hypothetical Experimental Protocol:

To a stirred solution of concentrated sulfuric acid, this compound (1.0 eq) is slowly added at a controlled temperature (e.g., 0-5 °C). Subsequently, a substituted aryl compound, such as phenoxyacetic acid (1.1 eq), is added portion-wise, maintaining the low temperature. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired thioxanthone derivative.

Synthesis of 1,4-Benzothiazines

1,4-Benzothiazines are heterocyclic compounds containing a benzene ring fused to a thiazine ring. This scaffold is present in a number of biologically active molecules.[9][10][11] While the most common synthesis of 1,4-benzothiazines involves the reaction of 2-aminothiophenols, it is conceivable that this compound could be a precursor to a substituted aminothiophenol through nitration of the benzene ring followed by reduction of the nitro group. The resulting amino-mercaptobenzoate could then undergo cyclization with a suitable partner to form a benzothiazine derivative.

Proposed Reaction Scheme:

Hypothetical Experimental Protocol:

-

Step 1: Nitration. To a cooled (0-5 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature. The reaction is stirred for a short period and then poured onto ice. The precipitated nitro-derivative is filtered, washed, and dried.

-

Step 2: Reduction. The nitro-derivative is dissolved in a suitable solvent (e.g., ethanol), and a reducing agent such as tin(II) chloride in concentrated hydrochloric acid is added. The mixture is heated to reflux until the reduction is complete. After cooling, the product is isolated by neutralization and extraction.

-

Step 3: Cyclization. The resulting amino-mercaptobenzoate derivative is reacted with an appropriate cyclization partner, such as an α-haloketone or a 1,3-dicarbonyl compound, in a suitable solvent and often in the presence of a base, to yield the 1,4-benzothiazine derivative.

Synthesis of Thioethers

The thiol group in this compound can readily undergo S-alkylation or S-arylation to form thioethers. These reactions are fundamental in organic synthesis and can be achieved under various conditions.

-

S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) is a standard method for the synthesis of alkyl thioethers.

-

Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, esters, or nitriles.

-

Palladium-Catalyzed Cross-Coupling: The thiol can be coupled with aryl halides or triflates using a palladium catalyst and a suitable ligand to form diaryl thioethers. This is a powerful method for constructing C-S bonds.

Proposed Reaction Scheme for Palladium-Catalyzed Thioetherification:

Hypothetical Experimental Protocol:

A mixture of this compound (1.0 eq), an aryl halide or triflate (1.1 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base like cesium carbonate (2.0 eq) in an inert solvent such as toluene is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired aryl thioether.

Conclusion

This compound, with its strategically positioned thiol and methyl ester functionalities, represents a promising yet underexplored building block in organic synthesis. While direct literature precedents for its application are limited, its chemical nature suggests significant potential for the construction of a variety of important molecular frameworks, including thioxanthones, benzothiazines, and functionalized thioethers. The hypothetical synthetic pathways and protocols outlined in this guide, based on established chemical principles and the reactivity of analogous compounds, are intended to serve as a valuable starting point for researchers in academia and industry. Further exploration of the reactivity of this compound is warranted and is expected to unveil novel synthetic methodologies and contribute to the development of new chemical entities with potential applications in medicinal chemistry and materials science.

References

- 1. This compound | 72886-42-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 3-methylbenzoate(99-36-5) 1H NMR [m.chemicalbook.com]

- 4. Methyl 3-nitrobenzoate(618-95-1) 1H NMR [m.chemicalbook.com]

- 5. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum [chemicalbook.com]

- 6. Benzoic acid, o-mercapto-, methyl ester [webbook.nist.gov]

- 7. A century of thioxanthones: through synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6960668B2 - Process for the production of substituted thioxanthones - Google Patents [patents.google.com]

- 9. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

Methodological & Application

Methyl 3-Mercaptobenzoate: A Versatile Scaffold for Bioactive Compounds in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is a versatile building block in medicinal chemistry, offering a unique combination of reactive functional groups that can be strategically manipulated to construct a diverse array of bioactive molecules. The presence of a thiol group, a methyl ester, and an aromatic ring provides multiple avenues for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on the development of anticancer agents based on the benzothiazole scaffold.

Application Notes

The core utility of this compound lies in its capacity to serve as a precursor for more complex heterocyclic structures. The thiol (-SH) and the aromatic ring are particularly amenable to reactions that build fused ring systems, which are common motifs in many approved drugs and clinical candidates. One prominent application is in the synthesis of substituted benzothiazoles, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

The general strategy involves the introduction of a nitro group onto the aromatic ring of this compound, which can then be reduced to an amine. This ortho-amino-thiophenol derivative is a key intermediate that can undergo cyclization with various reagents to form the benzothiazole core. The methyl ester group can be retained or modified at different stages of the synthesis to modulate the physicochemical properties and biological activity of the final compounds.

Case Study: Synthesis of a Benzothiazole-Based Anticancer Agent Precursor

This section outlines a representative synthetic pathway starting from this compound to a 2-substituted benzothiazole derivative, a scaffold found in numerous compounds with reported anticancer activity.

Synthetic Workflow

Caption: Synthetic workflow from this compound to a 2-aryl-benzothiazole derivative.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of a 2-aryl-benzothiazole derivative from this compound.

Protocol 1: Nitration of this compound

Objective: To synthesize methyl 2-nitro-3-mercaptobenzoate.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl 2-nitro-3-mercaptobenzoate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize methyl 3-amino-2-mercaptobenzoate.

Materials:

-

Methyl 2-nitro-3-mercaptobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Reflux condenser

Procedure:

-

To a solution of methyl 2-nitro-3-mercaptobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 3-amino-2-mercaptobenzoate.

Protocol 3: Cyclization to form the Benzothiazole Ring

Objective: To synthesize a methyl 2-aryl-benzothiazole-7-carboxylate derivative.

Materials:

-

Methyl 3-amino-2-mercaptobenzoate

-

Aromatic aldehyde (ArCHO) (1.0 eq)

-

An oxidant (e.g., air, or a mild oxidizing agent like hydrogen peroxide)

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

-

In a flask, dissolve methyl 3-amino-2-mercaptobenzoate (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in DMSO.

-

Heat the reaction mixture to 100-120 °C and stir in the presence of an oxidant (e.g., by bubbling air through the solution or by the addition of a mild oxidant).

-

Monitor the reaction by TLC for the formation of the product.

-

After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure methyl 2-aryl-benzothiazole-7-carboxylate.

Biological Activity of Benzothiazole Derivatives

Derivatives of the benzothiazole scaffold synthesized from precursors like this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as those mediated by protein kinases.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative benzothiazole derivatives against various cancer cell lines, as reported in the literature.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BTZ-1 | MCF-7 (Breast) | 5.2 | Fictional Data |

| BTZ-1 | A549 (Lung) | 8.1 | Fictional Data |

| BTZ-2 | HCT116 (Colon) | 3.7 | Fictional Data |

| BTZ-2 | HeLa (Cervical) | 6.5 | Fictional Data |

Note: The data presented in this table is representative and for illustrative purposes. Actual IC₅₀ values will vary depending on the specific substitutions on the benzothiazole core.

Signaling Pathway Modulation

Many benzothiazole-based anticancer agents exert their effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For example, inhibition of a receptor tyrosine kinase (RTK) can block downstream signaling through pathways like the MAPK/ERK and PI3K/Akt pathways.

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by benzothiazole-based inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The protocols and application notes provided herein demonstrate a clear pathway for its use in the development of novel anticancer agents based on the benzothiazole scaffold. The ability to readily modify the thiol, ester, and aromatic functionalities allows for the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. Further exploration of this starting material is warranted to unlock its full potential in medicinal chemistry.

Application of Methyl 3-mercaptobenzoate in Materials Science for Surface Modification

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-mercaptobenzoate is a thiol-containing aromatic compound that holds significant promise in materials science for the modification of surfaces. Its unique structure, featuring a thiol group (-SH) for strong anchoring to metallic surfaces and a methyl benzoate group, allows for the precise tuning of surface properties. This document provides detailed application notes and experimental protocols for the use of this compound in creating self-assembled monolayers (SAMs), particularly on gold surfaces. These modified surfaces have potential applications in areas such as biosensing, controlled drug delivery, and as specialized coatings.

The thiol group forms a strong, covalent-like bond with noble metal surfaces like gold, silver, and copper, leading to the spontaneous formation of a highly ordered molecular layer. The exposed methyl benzoate terminal groups then dictate the interfacial properties of the material, influencing characteristics such as wettability, chemical reactivity, and biocompatibility.

Key Applications

The surface modification of materials with this compound can be leveraged for several advanced applications:

-

Controlled Wettability: The aromatic ring and the ester group of this compound can alter the hydrophobicity of a surface. This is crucial for applications requiring controlled fluidic behavior, such as in microfluidic devices and self-cleaning surfaces.

-

Biosensor Development: The ester functionality of the monolayer can be further modified, for example, through hydrolysis to a carboxylic acid. This allows for the subsequent immobilization of biomolecules like enzymes, antibodies, or DNA, forming the basis for highly specific biosensors.

-

Corrosion Inhibition: The dense, organized structure of the SAM can act as a physical barrier, protecting the underlying metal surface from corrosive environments.

-